molecular formula C19H23NO2 B4619597 N-ethyl-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide

N-ethyl-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide

Cat. No.: B4619597
M. Wt: 297.4 g/mol
InChI Key: GJYPYIHHSHRPAM-UHFFFAOYSA-N
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Description

N-ethyl-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with 2-methylphenylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acylated with N-ethylpropanoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxy derivatives.

    Reduction: Formation of N-ethyl-3-(4-methoxyphenyl)-N-(2-methylphenyl)propylamine.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.

Scientific Research Applications

N-ethyl-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, altering biochemical pathways. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-3-(4-hydroxyphenyl)-N-(2-methylphenyl)propanamide
  • N-ethyl-3-(4-chlorophenyl)-N-(2-methylphenyl)propanamide
  • N-ethyl-3-(4-nitrophenyl)-N-(2-methylphenyl)propanamide

Uniqueness

N-ethyl-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with biological targets compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-ethyl-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-20(18-8-6-5-7-15(18)2)19(21)14-11-16-9-12-17(22-3)13-10-16/h5-10,12-13H,4,11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYPYIHHSHRPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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